4-Bromo-3-methylthiophene-2-sulfonamide
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Overview
Description
4-Bromo-3-methylthiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4-position, a methyl group at the 3-position, and a sulfonamide group at the 2-position of the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylthiophene-2-sulfonamide typically involves the bromination of 3-methylthiophene followed by sulfonamide formation. One common method includes:
Bromination: 3-Methylthiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Sulfonamide Formation: The brominated product is then reacted with a sulfonamide reagent, such as chlorosulfonic acid, under controlled conditions to form the sulfonamide group at the 2-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity of the final product. This may involve the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-methylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Various substituted thiophenes depending on the nucleophile used.
Oxidation: Thiophene sulfonic acids.
Reduction: Thiophene sulfinamides.
Coupling: Biaryl thiophenes.
Scientific Research Applications
4-Bromo-3-methylthiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylthiophene-2-sulfonamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes and interfere with their function .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methylthiophene: Similar structure but lacks the sulfonamide group.
4-Methylthiophene-2-sulfonamide: Similar structure but lacks the bromine atom.
Uniqueness
4-Bromo-3-methylthiophene-2-sulfonamide is unique due to the combination of bromine, methyl, and sulfonamide groups on the thiophene ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research applications .
Properties
Molecular Formula |
C5H6BrNO2S2 |
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Molecular Weight |
256.1 g/mol |
IUPAC Name |
4-bromo-3-methylthiophene-2-sulfonamide |
InChI |
InChI=1S/C5H6BrNO2S2/c1-3-4(6)2-10-5(3)11(7,8)9/h2H,1H3,(H2,7,8,9) |
InChI Key |
ZJXXDZIVNGITTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1Br)S(=O)(=O)N |
Origin of Product |
United States |
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